Homochiral vs. Achiral Frameworks
In a direct comparative study of isomeric Cd(II) coordination polymers, the V-shaped m-phenylenediacrylic acid (H2mpda) ligand consistently induces spontaneous resolution to yield homochiral crystals, whereas the linear p-phenylenediacrylic acid (H2ppda) ligand produces only centrosymmetric, achiral crystals [1]. This difference in stereochemical outcome is a direct consequence of the ligand's geometry and is not observed with the para-isomer.
| Evidence Dimension | Crystallographic Symmetry & Chirality |
|---|---|
| Target Compound Data | Crystallizes in chiral space groups, forming homochiral 3D networks (Compounds 1m, 2m). |
| Comparator Or Baseline | p-phenylenediacrylic acid (H2ppda) ligand: Crystallizes in centrosymmetric space groups, forming achiral networks (Compounds 1p, 2p). |
| Quantified Difference | Achieves homochiral vs. achiral outcome. The mpda ligand yields helical chains, while ppda yields zigzag chains, leading to distinct 3D topologies. |
| Conditions | Hydrothermal synthesis of [Cd(L)(H2O)2]n (L = mpda or ppda) coordination polymers, characterized by single-crystal X-ray diffraction. |
Why This Matters
For applications requiring chiral separation, asymmetric catalysis, or non-linear optics, the homochiral materials exclusively accessible with the meta-isomer are indispensable.
- [1] Sun, Q., Cheng, A. L., Wang, K., Yi, X. Y., & Gao, E. Q. (2015). Chiral or achiral: four isomeric Cd(II) coordination polymers based on phenylenediacrylate ligands. CrystEngComm, 17(6), 1389–1397. https://doi.org/10.1039/C4CE02019G View Source
